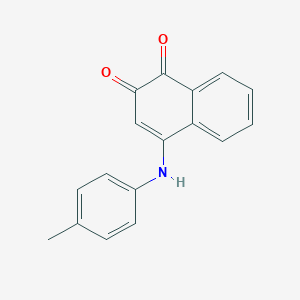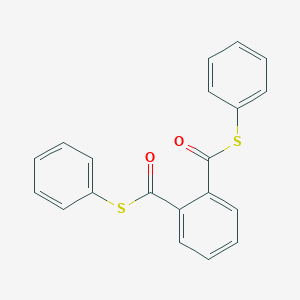
1,2-Benzenedicarbothioic acid, s,s-diphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarbothioic acid, s,s-diphenyl ester, also known as diphenyl disulfide, is an organic compound with the chemical formula (C6H5S)2. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents. Diphenyl disulfide has been used in a variety of applications, including as a vulcanization accelerator for rubber, a fungicide, and a lubricant additive. In recent years, it has gained attention as a potential therapeutic agent due to its interesting biological properties.
Mecanismo De Acción
The exact mechanism of action of 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide is not fully understood, but it is thought to act by disrupting cellular processes such as DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Diphenyl disulfide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide in lab experiments is its relatively low cost and easy synthesis. Additionally, it has a wide range of potential applications. However, its low solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further investigation into its antimicrobial and anticancer properties could lead to the development of new treatments for these conditions. Finally, studies on the environmental impact of 1,2-Benzenedicarbothioic acid, s,s-diphenyl ester disulfide could lead to improved methods for its synthesis and disposal.
Métodos De Síntesis
Diphenyl disulfide can be synthesized by the reaction of thiourea with benzyl chloride, followed by oxidation with hydrogen peroxide. Alternatively, it can be prepared by the reaction of sodium sulfide with benzyl chloride, followed by oxidation with hydrogen peroxide or air.
Aplicaciones Científicas De Investigación
Diphenyl disulfide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antimicrobial, antifungal, and anticancer activity. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
42797-33-1 |
|---|---|
Nombre del producto |
1,2-Benzenedicarbothioic acid, s,s-diphenyl ester |
Fórmula molecular |
C20H14O2S2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
1-S,2-S-diphenyl benzene-1,2-dicarbothioate |
InChI |
InChI=1S/C20H14O2S2/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H |
Clave InChI |
DCPRPUDCLMPVAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2C(=O)SC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2C(=O)SC3=CC=CC=C3 |
Otros números CAS |
42797-33-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



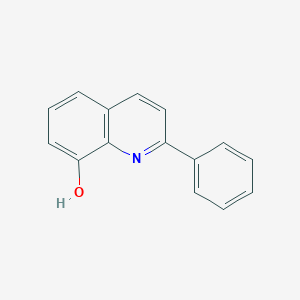
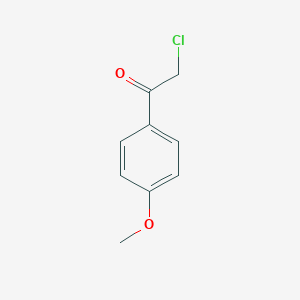
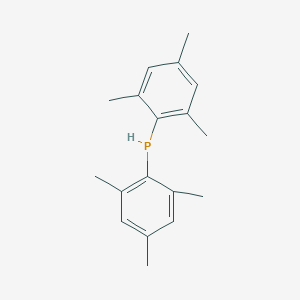

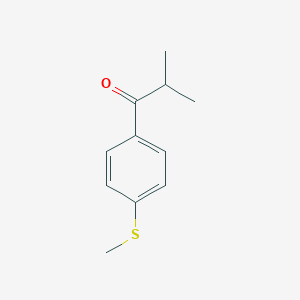
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
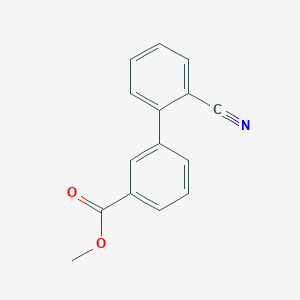
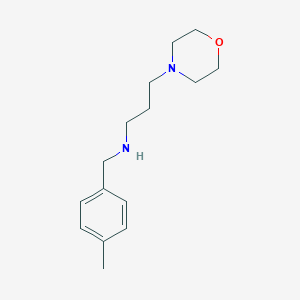

![4-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B184265.png)
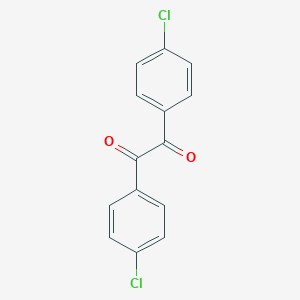
![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)
![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)
